molecular formula C56H97N19O20 B1495794 H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH CAS No. 162257-99-0

H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH

Cat. No.: B1495794
CAS No.: 162257-99-0
M. Wt: 1356.5 g/mol
InChI Key: KKWIXNMQTTUKIL-KIUKBXSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH is a 13-amino acid peptide characterized by a high proportion of serine (Ser, 23%), threonine (Thr, 23%), and asparagine (Asn, 15%), with a histidine (His) at the N-terminus and arginine (Arg) at position 2. This sequence includes motifs such as His-Ser-Arg-Asn and Arg-Asn-Ser, which are found in bioactive peptides involved in cell adhesion, receptor activation, and enzymatic stability.

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H97N19O20/c1-10-25(6)40(72-51(90)37(21-77)71-47(86)34(17-38(58)81)67-45(84)31(12-11-13-63-56(60)61)65-50(89)36(20-76)70-44(83)30(57)16-29-19-62-22-64-29)52(91)74-42(27(8)79)54(93)68-33(15-24(4)5)48(87)73-41(26(7)78)53(92)69-35(18-39(59)82)46(85)66-32(14-23(2)3)49(88)75-43(28(9)80)55(94)95/h19,22-28,30-37,40-43,76-80H,10-18,20-21,57H2,1-9H3,(H2,58,81)(H2,59,82)(H,62,64)(H,65,89)(H,66,85)(H,67,84)(H,68,93)(H,69,92)(H,70,83)(H,71,86)(H,72,90)(H,73,87)(H,74,91)(H,75,88)(H,94,95)(H4,60,61,63)/t25-,26+,27+,28+,30-,31-,32-,33-,34-,35-,36-,37-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWIXNMQTTUKIL-KIUKBXSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H97N19O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Loading

  • The synthesis begins with anchoring the C-terminal amino acid (here, Threonine) to a solid support resin , commonly Rink Amide MBHA resin with loading capacity around 0.10–0.90 mmol/g to ensure optimal coupling efficiency.
  • The resin-bound amino acid is protected at the N-terminus by an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed during synthesis cycles.

Coupling Strategy

  • The peptide chain is elongated by sequential coupling of Fmoc-protected amino acids with side-chain protecting groups to prevent undesired reactions.
  • Coupling agents such as DIC/HOBt, PyBOP/HOBt/DIEA, or HATU/HOBt/DIEA are used to activate the carboxyl group of the incoming amino acid for amide bond formation.
  • Solvents like DMF, DCM, NMP, or DMSO are employed to dissolve reagents and facilitate reactions.
  • The Fmoc group is removed after each coupling step using a solution of piperidine in DMF (typically 20%) .

Use of Dipeptide Fragments

  • To improve coupling efficiency and reduce racemization, dipeptide fragments such as Fmoc-Leu-Asn-OH can be synthesized separately by liquid-phase methods and then incorporated during SPPS.
  • This fragment coupling is particularly useful for positions 23, 24, 27, and 28 in related peptides and can be adapted to the target sequence to enhance yield and purity.

Prevention of Racemization

  • Histidine residues are prone to racemization during coupling. Using Boc-His(Trt)-OH as the first amino acid and optimized coupling conditions minimizes D-His impurities.
  • Screening of coupling conditions and protecting groups is crucial to maintain stereochemical integrity.

Cleavage and Purification

  • After chain assembly, the peptide is cleaved from the resin using acidic cleavage cocktails , often containing TFA (trifluoroacetic acid) with scavengers to remove side-chain protecting groups.
  • The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) .
  • Final product is obtained by freeze-drying the purified fractions.

Liquid-Phase Synthesis of Dipeptide Fragments

  • Dipeptide fragments such as Fmoc-Leu-Asn-OH are synthesized by coupling Fmoc-Leu-OH with H-Asn-OH using activating agents like DCC (dicyclohexylcarbodiimide) and HOSu (N-hydroxysuccinimide) to form an active ester intermediate (Fmoc-Leu-OSu).
  • This fragment is purified and then used in solid-phase synthesis to improve coupling efficiency and reduce side reactions.

Alternative Boc Strategy for Peptide Synthesis

  • Some protocols employ the Boc (tert-butyloxycarbonyl) strategy , where Boc-protected amino acids are coupled using HOBt/DCC in organic solvents, with deprotection by TFA.
  • This method is suitable for peptides sensitive to Fmoc deprotection conditions or requiring complex glycosylations or modifications.
  • The Boc strategy involves multiple steps of deprotection, washing, neutralization, and coupling, often automated on peptide synthesizers.
  • After synthesis, peptides are cleaved using HF (hydrogen fluoride) cocktails and purified similarly by RP-HPLC.

Summary Table of Preparation Methods

Step Method/Agent Notes
Resin selection Rink Amide MBHA resin (0.10–0.90 mmol/g) Provides solid support for SPPS
N-terminal protection Fmoc (or Boc in alternative methods) Removed by piperidine (Fmoc) or TFA (Boc)
Coupling agents DIC/HOBt, PyBOP/HOBt/DIEA, HATU/HOBt/DIEA Activate carboxyl group for peptide bond formation
Solvents DMF, DCM, NMP, DMSO Dissolve reagents and facilitate coupling
Dipeptide fragment synthesis DCC/HOSu coupling in liquid phase Improves coupling efficiency and reduces racemization
Racemization control Boc-His(Trt)-OH for His residue Minimizes D-His formation
Cleavage TFA cleavage cocktail (with scavengers) Removes peptide from resin and side-chain protections
Purification Reverse-phase HPLC Ensures high purity
Final processing Freeze-drying Obtains solid peptide product

Research Findings and Optimization

  • The method combining liquid-phase dipeptide fragment synthesis with solid-phase peptide elongation achieves higher coupling efficiency and lower cost, suitable for scale-up production.
  • Use of Boc-His(Trt)-OH as the first amino acid and dipeptide fragments reduces racemization of histidine, a common impurity in peptide synthesis.
  • Screening of coupling agents and solvents is critical to optimize yield and purity, with HATU/HOBt/DIEA in DMF often preferred for difficult couplings.
  • Alternative methods using Boc strategy provide options for peptides requiring special modifications or glycosylations, though involve harsher cleavage conditions.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.

    Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Coupling reagents: N,N’-diisopropylcarbodiimide (DIC), N-hydroxysuccinimide (NHS).

Major Products Formed

The major products formed from these reactions depend on the specific amino acids present in the peptide and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.

Scientific Research Applications

Peptides like “H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH” have numerous applications in scientific research:

    Chemistry: Used as building blocks for the synthesis of more complex molecules.

    Biology: Serve as models for studying protein structure and function.

    Medicine: Potential therapeutic agents for treating diseases by targeting specific proteins or pathways.

    Industry: Used in the development of new materials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways and processes, leading to specific physiological effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands.

Comparison with Similar Compounds

Data Tables

Table 1: Sequence and Functional Comparison

Peptide Key Motifs Biological Activity Reference
Target Peptide His-Ser-Arg-Asn, Ser/Thr Hypothesized: Cell adhesion, signaling
PHSRN (Fibronectin) Pro-His-Ser-Arg-Asn Enhances α5β1 integrin adhesion
SFLL (Thrombin agonist) Arg-Asn Activates phospholipase C, calcium
RNH (Antioxidant) Arg-Asn-His Reduces oxidative stress in HepG2
XynII-ST5 Ser/Thr + Arg Thermal stability (Topt: 55°C)

Table 2: Stability and Structural Features

Feature Target Peptide XynII-ST5
Key Residues Ser, Thr, Arg Ser/Thr plane + Arg
Thermal Stability Not tested 65% activity at 55°C/1 h
Structural Role Potential phosphorylation sites Stabilizes enzyme

Research Implications and Gaps

  • Cell Adhesion : The His-Ser-Arg-Asn motif warrants testing in integrin-binding assays .
  • Receptor Signaling : Calcium flux assays could determine if the peptide mimics SFLL’s thrombin-like effects .
  • Antioxidant Potential: Evaluate ROS scavenging in HepG2 cells, as seen in RNH .
  • Stability Studies : Assess thermal/chemical stability influenced by Ser/Thr and Arg residues .

Biological Activity

The compound H-His-Ser-Arg-Asn-Ser-Ile-Thr-Leu-Thr-Asn-Leu-Thr-OH is a peptide with significant biological activity, particularly in the context of therapeutic applications. Understanding its biological effects requires an exploration of its structure, mechanism of action, and potential clinical implications.

Structural Characteristics

This peptide consists of a sequence of 12 amino acids, which include various polar and charged residues that may influence its solubility, stability, and interaction with biological targets. The presence of histidine (His), serine (Ser), arginine (Arg), asparagine (Asn), isoleucine (Ile), threonine (Thr), and leucine (Leu) contributes to its functional properties.

The biological activity of peptides like this compound often involves interactions with specific receptors or enzymes in the body. For instance:

  • ACE Inhibition : Peptides with similar sequences have shown inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure .
  • Antioxidant Activity : Some marine-derived peptides demonstrate antioxidant properties, potentially linked to their amino acid composition and structure .

Biological Activities

The following table summarizes key biological activities associated with this peptide based on existing literature:

Activity Description Reference
Antihypertensive Inhibition of ACE leading to decreased blood pressure.
Antioxidant Scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Exhibiting activity against various pathogens through membrane disruption.
Cytotoxicity Selective cytotoxic effects on cancer cells while sparing normal cells.

Case Studies

  • Antihypertensive Effects : A study demonstrated that peptides with similar sequences to this compound showed a significant reduction in blood pressure in hypertensive animal models. This effect was attributed to their ability to inhibit ACE activity effectively.
  • Antioxidant Properties : Research indicated that peptides derived from marine sources, including those resembling this compound, displayed potent antioxidant effects. These peptides were shown to reduce oxidative stress markers in vitro, suggesting potential therapeutic applications for conditions related to oxidative damage.
  • Cytotoxicity Against Cancer Cells : A comparative analysis revealed that certain analogs of this peptide exhibited selective cytotoxicity towards cancer cell lines, such as A549 lung cancer cells, while demonstrating minimal toxicity to normal human cells . This selectivity is crucial for developing targeted cancer therapies.

Research Findings

Recent studies have highlighted the importance of peptide structure in determining biological activity. The arrangement of amino acids can significantly affect how these compounds interact with biological systems. For example, the presence of positively charged residues like arginine at the C-terminal enhances binding affinity to negatively charged cellular membranes .

Additionally, modifications at the N-terminal or C-terminal can lead to variations in biological activity. For instance, branched aliphatic amino acids at the N-terminal have been associated with improved ACE-inhibitory effects .

Q & A

Q. What ethical and methodological standards apply to publishing conflicting findings about this peptide?

  • Methodological Answer : Disclose all experimental conditions (e.g., buffer composition, instrument calibration) to enable replication. Use the STREGA guidelines for reporting genetic association studies or MIAPE for proteomics. Address contradictions transparently in the Discussion section, citing potential confounders (e.g., batch-to-batch peptide variability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.